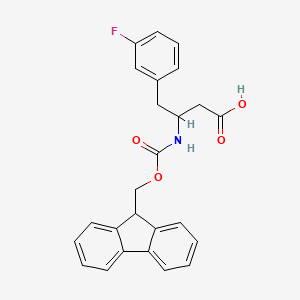![molecular formula C35H34O4 B13388855 9,9-Bis[4-(2-glycidyloxyethyl)phenyl]fluorene](/img/structure/B13388855.png)
9,9-Bis[4-(2-glycidyloxyethyl)phenyl]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Bis[4-(2-glycidyloxyethyl)phenyl]fluorene: is an organic compound with the molecular formula C31H26O4 . It is a white to almost white crystalline powder known for its high thermal stability and excellent mechanical properties. This compound is widely used in various industrial applications, particularly in the production of advanced materials such as epoxy resins and organic light-emitting diodes (OLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis[4-(2-glycidyloxyethyl)phenyl]fluorene typically involves the reaction of 2,7-dibromofluorene with 2,3-epoxypropane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the glycidyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the aromatic rings, resulting in the formation of reduced fluorene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidized derivatives: with various functional groups.
Reduced fluorene derivatives: with altered electronic properties.
Substituted products: with diverse functional groups introduced at the glycidyl positions.
Aplicaciones Científicas De Investigación
Chemistry:
Epoxy Resins: The compound is a key component in the synthesis of high-performance epoxy resins used in coatings, adhesives, and composite materials.
Organic Light-Emitting Diodes (OLEDs): Due to its excellent electronic properties, it is used in the fabrication of OLEDs, enhancing their efficiency and stability.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescent properties make it useful in biochemical assays and cellular imaging.
Industry:
Mecanismo De Acción
The mechanism of action of 9,9-Bis[4-(2-glycidyloxyethyl)phenyl]fluorene primarily involves its ability to form cross-linked networks through its glycidyl groups. These networks enhance the mechanical strength and thermal stability of the materials in which it is incorporated. The compound interacts with various molecular targets, including epoxy resins and polymeric matrices , facilitating the formation of robust and durable materials .
Comparación Con Compuestos Similares
- 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene
- 9,9-Bis[4-(glycidyloxy)phenyl]fluorene
- 4,4’-(9-Fluorenylidene)bis(1,2-epoxy-3-phenoxypropane)
Comparison:
- 9,9-Bis[4-(2-glycidyloxyethyl)phenyl]fluorene stands out due to its unique combination of high thermal stability and excellent mechanical properties, making it particularly suitable for high-performance applications .
- 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene has similar structural features but lacks the glycidyl groups, which limits its ability to form cross-linked networks .
- 9,9-Bis[4-(glycidyloxy)phenyl]fluorene is another closely related compound but differs in the positioning of the glycidyl groups, affecting its reactivity and application scope .
Propiedades
Fórmula molecular |
C35H34O4 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
2-[2-[4-[9-[4-[2-(oxiran-2-ylmethoxy)ethyl]phenyl]fluoren-9-yl]phenyl]ethoxymethyl]oxirane |
InChI |
InChI=1S/C35H34O4/c1-3-7-33-31(5-1)32-6-2-4-8-34(32)35(33,27-13-9-25(10-14-27)17-19-36-21-29-23-38-29)28-15-11-26(12-16-28)18-20-37-22-30-24-39-30/h1-16,29-30H,17-24H2 |
Clave InChI |
BRPRMLDZVUILRO-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCCC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)CCOCC7CO7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Benzoyl-2-(1,2-dihydroxypent-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13388787.png)

![4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13388807.png)
![4-Hydroxy-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388819.png)




![4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol](/img/structure/B13388842.png)
![1-(2-Biphenyl-4-yl-benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13388843.png)
![[5-(Cyclopropanecarbonyloxy)-9,18-dihydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl cyclopropanecarboxylate](/img/structure/B13388844.png)
![13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13388848.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13388852.png)
